2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Vue d'ensemble

Description

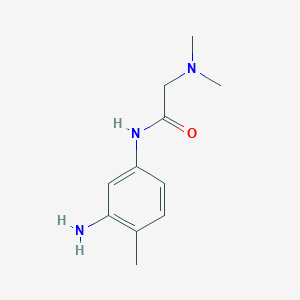

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

tert-Butoxycarbonylation Reagent : 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is used as a tert-butoxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Improved Synthesis Techniques : This compound's synthesis has been optimized using modified Pictet-Spengler reactions to improve yield and enantiomeric excess, demonstrating its significance in organic synthesis (Liu et al., 2008).

Synthesis of Substituted Tetrahydroisoquinolines : This compound plays a role in the synthesis of substituted tetrahydroisoquinolines, an important class in medicinal chemistry, by lithiation and electrophilic quenching (Li et al., 2013).

Pharmaceutical and Medicinal Applications

Synthesis of Alkaloids : Its derivatives are used in synthesizing racemic alkaloids like salsolidine, carnegine, norlaudanosine, and laudanosine, indicating its importance in pharmaceutical research (Li et al., 2013).

Enantiomeric Synthesis : The compound is instrumental in the enantiomeric synthesis of tetrahydroisoquinoline derivatives, crucial for creating specific pharmaceutical agents (Paál et al., 2008).

General Applications in Organic Chemistry

Reissert Compounds Formation : This compound is involved in the formation of diastereomeric Reissert compounds, showcasing its utility in stereoselective synthesis, an essential aspect of organic chemistry (Gibson et al., 2007).

Directed Lithiation Reactions : It is used in directed lithiation reactions, an important technique in synthetic chemistry for creating complex organic molecules (Reed, Rotchford, & Strickland, 1988).

Synthesis of Marine Drug Intermediates : The compound's derivatives are used in synthesizing intermediates for marine drugs, highlighting its role in developing new therapeutic agents (Li et al., 2013).

Diverse Chemical Transformations : Its versatility is evident in various chemical transformations, including amidomercuration-cyclization and the synthesis of functionalized tetrahydroisoquinolines, underlining its broad utility in chemical synthesis (Berger & Kerly, 1993).

Mécanisme D'action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or pathways in its target environment.

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amino acid, which can then be used in further reactions.

Biochemical Pathways

The compound plays a role in the synthesis of peptides and proteins, which are crucial biochemical pathways in all living organisms. Specifically, it’s involved in the formation of Boc-protected amino acids, which are key intermediates in peptide synthesis . These protected amino acids can then participate in various biochemical reactions, contributing to the diversity and complexity of protein structures.

Result of Action

The primary result of the compound’s action is the formation of Boc-protected amino acids, which are crucial intermediates in peptide synthesis . These protected amino acids can then be used to build peptides and proteins with diverse structures and functions. In addition, the compound’s action may also result in the formation of other types of molecules, depending on the specific reactions it’s involved in.

Action Environment

The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. For instance, the pH, temperature, and solvent conditions can affect the compound’s reactivity and the efficiency of the reactions it’s involved in . Moreover, the presence of other reactants and catalysts can also impact the compound’s behavior and the outcomes of its reactions.

Propriétés

IUPAC Name |

6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-7-6-10-8-12(22-4)13(23-5)9-11(10)14(18)15(19)20/h8-9,14H,6-7H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMFBUXQGFWLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588744 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

738629-59-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)

![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)